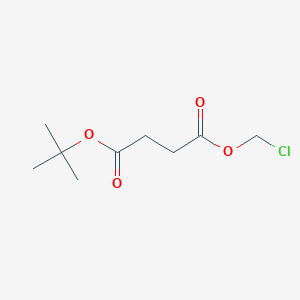

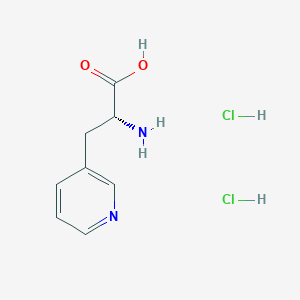

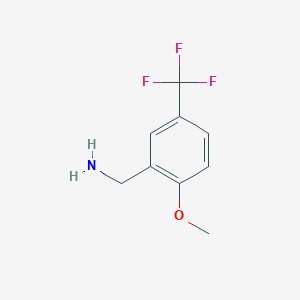

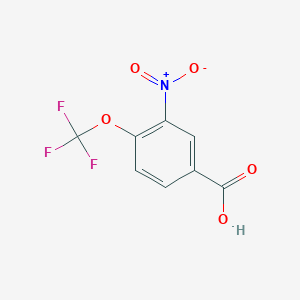

![molecular formula C5H3ClN4 B1320789 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 73895-37-1](/img/structure/B1320789.png)

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a chemical compound with the CAS Number: 73895-37-1. It has a molecular weight of 154.56 and its IUPAC name is 5-chloro-3H-[1,2,3]triazolo[4,5-b]pyridine .

Molecular Structure Analysis

The InChI code for 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is 1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H, (H,7,8,9,10) and the InChI Key is VWIPQRGRUVTCMF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a solid substance. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.31 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 1.11 .Scientific Research Applications

Synthesis of Bioactive Derivatives

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine: serves as a precursor in the synthesis of various bioactive derivatives. These derivatives exhibit a wide range of biological activities, including vasodilatory , hypotensive , hypoglycemic , anti-inflammatory , analgesic , antiasthmatic , and antipyretic properties . The compound’s versatility in forming different functional groups makes it a valuable scaffold in medicinal chemistry.

Drug Design and Medicinal Chemistry

The structural similarity of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine to DNA bases like adenine and guanine enhances its potential in drug design. It’s found in substances with antituberculosis , antibacterial , antifungal , anti-inflammatory , and antimalarial activities . Its incorporation into drug molecules can improve solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy.

Vasodilators and Hypotensive Agents

Derivatives of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine have been explored for their use as vasodilators and hypotensive agents . These compounds can help in managing blood pressure and are of interest for treating conditions like hypertension .

Anti-Diabetic Applications

The compound’s derivatives also show promise as hypoglycemic agents . They can potentially be used to manage blood sugar levels in diabetic patients, providing a new avenue for anti-diabetic medications .

Anti-Inflammatory and Analgesic Properties

With inherent anti-inflammatory and analgesic properties, derivatives of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine could be used in the development of new pain relief medications. They offer a pathway for creating drugs that can alleviate pain and reduce inflammation without the side effects associated with traditional NSAIDs .

Antimicrobial and Antifungal Applications

The compound’s framework is beneficial in creating antimicrobial and antifungal agents. Its derivatives can be tailored to combat a variety of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Safety and Hazards

properties

IUPAC Name |

5-chloro-2H-triazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPQRGRUVTCMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603035 |

Source

|

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine | |

CAS RN |

73895-37-1 |

Source

|

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

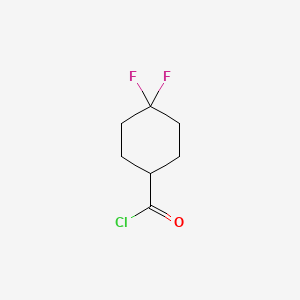

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)